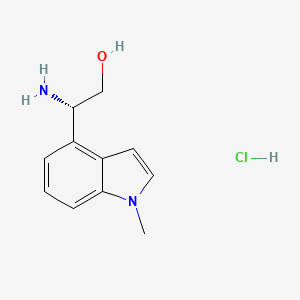
(2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride, with the molecular formula C11H15ClN2O and a molecular weight of 226.7 g/mol, is a compound of significant interest in biological research. This compound is characterized by its structural features, which include an indole moiety, a hydroxyl group, and an amino group, contributing to its potential biological activities.
The biological activity of this compound is primarily linked to its interactions with various biological targets:
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Its structure suggests potential interactions with serotonin receptors, which are crucial in mood regulation and neuroprotection.
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation, such as neurodegenerative diseases.
Study 1: Neuroprotection in Ischemic Models
A study investigated the effects of this compound in a rat model of ischemic stroke. The compound was administered prior to inducing ischemia, and results showed a significant reduction in infarct size compared to controls. Histological analysis revealed decreased neuronal apoptosis and enhanced survival of neurons in treated animals.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Infarct Size (mm²) | 25 ± 3 | 10 ± 2* |
| Neuronal Apoptosis (%) | 40 ± 5 | 15 ± 4* |
| Survival Rate (%) | 50 | 80* |
(*p < 0.05)
Study 2: Anti-inflammatory Activity
In another study focusing on inflammation, this compound was shown to downregulate the expression of NF-kB and subsequently decrease the levels of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine Level (pg/mL) | Control Group | Treatment Group |
|---|---|---|
| IL-6 | 200 ± 20 | 80 ± 10* |
| TNF-alpha | 150 ± 15 | 60 ± 8* |
(*p < 0.01)
Pharmacological Applications
Given its biological activities, this compound has potential applications in:
- Neurological Disorders : As a neuroprotective agent, it may be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
- Inflammatory Conditions : Its anti-inflammatory properties suggest utility in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.
Propiedades
IUPAC Name |
(2S)-2-amino-2-(1-methylindol-4-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13-6-5-9-8(10(12)7-14)3-2-4-11(9)13;/h2-6,10,14H,7,12H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQZXBHKDZIRRN-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C(C=CC=C21)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














